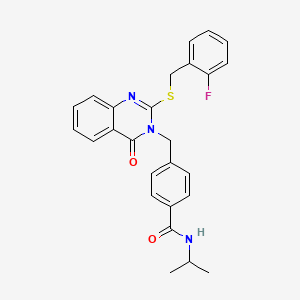

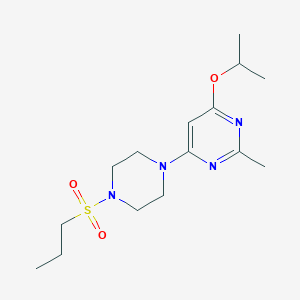

![molecular formula C8H11NS2 B3008231 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine CAS No. 933696-87-8](/img/structure/B3008231.png)

4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine is a derivative of thieno[3,2-c]thiopyran, a sulfur-containing heterocycle. This class of compounds is of interest in the field of medicinal chemistry due to their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and synthetic methods can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyrrole and thieno[2,3-b]thiopyran derivatives has been reported using various strategies. For example, hexahydro-2H-thieno[2,3-c]pyrrole derivatives were synthesized via a [3 + 2] cycloaddition of ylides with dihydrothiophene dioxides, yielding single diastereomers . Similarly, thieno[2,3-d]pyrimidin-2-ylmethanamines were prepared through cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile, allowing for the introduction of diverse substituents . These methods could potentially be adapted for the synthesis of 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thieno[3,2-c]thiopyran derivatives is characterized by a bicyclic system containing both sulfur and nitrogen atoms. X-ray diffraction studies have been used to explore the conformational properties of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives . Such analysis is crucial for understanding the three-dimensional shape of the molecules, which is important for their interaction with biological targets.

Chemical Reactions Analysis

Thieno[2,3-b]thiopyran derivatives have been shown to undergo various chemical reactions. For instance, a one-pot synthesis involving Horner-Wadsworth-Emmons olefination and a base-induced intramolecular domino cyclization/thio-Michael addition has been used to create functionalized thieno[2,3-b]thiopyran-4-ones . Additionally, reactions with aryl isothiocyanates have been employed to synthesize thieno[2,3-b]thiopyran-4-one derivatives . These reactions could be relevant for the functionalization of the 4H,6H,7H-thieno[3,2-c]thiopyran scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-c]thiopyran derivatives are influenced by their molecular structure. The presence of sulfur atoms can impart certain electronic characteristics, such as increased polarizability. The synthesis of various thieno[2,3-b]thiophenes and related compounds has been reported, and their inhibition activity against enzymes like β-glucuronidase has been evaluated . Such studies are indicative of the potential biological activity of thieno[3,2-c]thiopyran derivatives. The physical properties, such as solubility and melting points, would depend on the specific substituents attached to the core structure.

Applications De Recherche Scientifique

Synthesis and Structural Studies

Several studies have focused on the synthesis and structural analysis of compounds related to 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine. Mandal, Chakraborty, and De (1999) reported on the synthesis of tricyclic compounds derived from thieno[2,3-c]- and thieno[3,2-c]-thiopyran by annelation of five- and six-membered nitrogen heterocycles. Their work also presented new methods for synthesizing 7H-thieno[2,3-c]thiopyran-4(5H)-one and 4H-thieno[3,2-c]thiopyran-7(6H)-one (Mandal, Chakraborty, & De, 1999).

Ogurtsov et al. (2005) explored a new molecular rearrangement leading to the synthesis of thienothiopyranthiones. This study provided insights into the structural dynamics and reactivity of these compounds under certain conditions, further expanding our understanding of thieno[3,2-c]thiopyran derivatives (Ogurtsov et al., 2005).

Mechanistic Insights and Chemical Properties

Vasumathi, Ramana, and Ramadas (1990) discussed the synthesis of 4H-thieno[3,2-c]-thiopyran and its 4-oxo derivative, highlighting an unusual oxidation step under mild conditions. Their findings contribute to the broader chemical understanding of thieno[3,2-c]thiopyran compounds and their potential applications in various chemical reactions (Vasumathi, Ramana, & Ramadas, 1990).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, any risks associated with it, and how to dispose of it safely.

Orientations Futures

This involves understanding the current state of research on the compound and where future research might be headed. It could include potential applications, unanswered questions about the compound, or new methods of synthesis.

I hope this helps! If you have any specific questions about these topics, feel free to ask!

Propriétés

IUPAC Name |

6,7-dihydro-4H-thieno[3,2-c]thiopyran-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS2/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3H,1-2,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLUPBTZWSNDJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1SC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

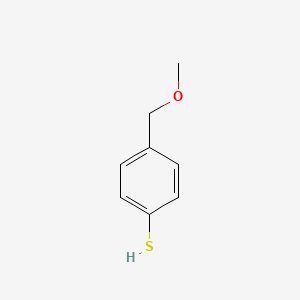

![5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B3008151.png)

![2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B3008152.png)

![4-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B3008155.png)

![N-(4-chlorophenyl)-3-ethyl-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008157.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3008158.png)

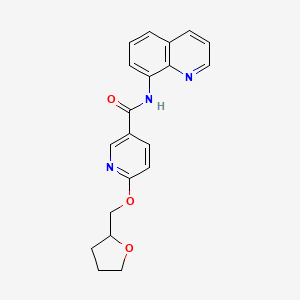

![4-Methyl-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B3008159.png)

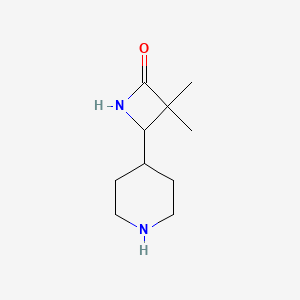

![5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one](/img/structure/B3008164.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)

![3-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3008168.png)